(2E)-N-(cyanomethyl)-3-(3-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-(cyanomethyl)-3-(3-nitrophenyl)prop-2-enamide is an organic compound characterized by the presence of a cyanomethyl group, a nitrophenyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(cyanomethyl)-3-(3-nitrophenyl)prop-2-enamide typically involves the following steps:
Formation of the cyanomethyl group: This can be achieved by reacting a suitable precursor with cyanide ions under basic conditions.
Introduction of the nitrophenyl group: This step involves the nitration of a phenyl ring, which can be accomplished using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the prop-2-enamide moiety: This can be synthesized through a condensation reaction between an appropriate aldehyde and an amide under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and condensation reactions, utilizing continuous flow reactors to ensure efficient and safe production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(cyanomethyl)-3-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted derivatives where the cyanomethyl group is replaced by the nucleophile.
Scientific Research Applications
(2E)-N-(cyanomethyl)-3-(3-nitrophenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-N-(cyanomethyl)-3-(3-nitrophenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the cyanomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate biological pathways and result in specific effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(cyanomethyl)-3-(4-nitrophenyl)prop-2-enamide: Similar structure but with the nitro group in the para position.
(2E)-N-(cyanomethyl)-3-(2-nitrophenyl)prop-2-enamide: Similar structure but with the nitro group in the ortho position.
(2E)-N-(cyanomethyl)-3-(3-aminophenyl)prop-2-enamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
(2E)-N-(cyanomethyl)-3-(3-nitrophenyl)prop-2-enamide is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its ortho and para analogs.
Properties
Molecular Formula |
C11H9N3O3 |
---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
(E)-N-(cyanomethyl)-3-(3-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C11H9N3O3/c12-6-7-13-11(15)5-4-9-2-1-3-10(8-9)14(16)17/h1-5,8H,7H2,(H,13,15)/b5-4+ |
InChI Key |
AFRRTBVHVZPJFI-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NCC#N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.